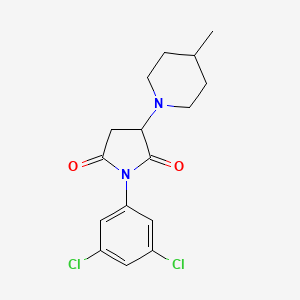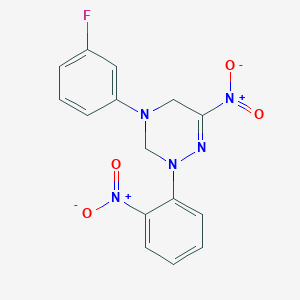
1-(3,5-Dichlorophenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-ジクロロフェニル)-3-(4-メチルピペリジン-1-イル)ピロリジン-2,5-ジオンは、合成有機化合物です。 3,5-ジクロロフェニル基と4-メチルピペリジン-1-イル基が置換されたピロリジン-2,5-ジオンコア構造を特徴としています。 類似の構造を持つ化合物は、しばしば薬理学的特性の潜在可能性について研究されています。
2. 製法
合成経路および反応条件
1-(3,5-ジクロロフェニル)-3-(4-メチルピペリジン-1-イル)ピロリジン-2,5-ジオンの合成は、通常、多段階の有機反応を伴います。 一般的なアプローチには、次のようなものがあります。
ピロリジン-2,5-ジオンコアの形成: 適切な前駆体を用いた環化反応によって達成できます。
3,5-ジクロロフェニル基の導入: このステップには、塩素化ベンゼン誘導体を用いた置換反応が含まれる場合があります。
4-メチルピペリジン-1-イル基の付加: これは、求核置換反応によって行うことができます。
工業生産方法
工業生産方法では、収率と純度を最大化し、コストと環境への影響を最小限に抑えるために、上記の合成経路の最適化が行われる可能性があります。 これには、触媒の使用、反応条件の最適化、効率的な精製技術などが含まれます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dichlorophenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrrolidine-2,5-dione core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the 3,5-dichlorophenyl group: This step might involve a substitution reaction using a chlorinated benzene derivative.
Attachment of the 4-methylpiperidin-1-yl group: This could be done through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
化学反応の分析
反応の種類
1-(3,5-ジクロロフェニル)-3-(4-メチルピペリジン-1-イル)ピロリジン-2,5-ジオンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: 特定の条件下で酸化させて、異なる酸化生成物を形成することができます。
還元: 還元反応は、官能基を修飾するために使用できます。
置換: この化合物は、求核置換反応または求電子置換反応を起こすことができます。
一般的な試薬および条件
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの一般的な酸化剤。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤。
置換: ハロゲン、アルキル化剤、または求核剤などの試薬。
主な生成物
これらの反応で生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化によってヒドロキシル化誘導体が生成される場合があり、置換反応によって新しい官能基が導入される場合があります。
科学的研究の応用
化学: より複雑な分子の合成のためのビルディングブロックとして。
生物学: 生物系との相互作用の研究。
医学: 抗炎症作用や鎮痛作用などの薬理学的特性の可能性の調査。
工業: 新規材料または化学プロセスの開発における潜在的な用途。
作用機序
1-(3,5-ジクロロフェニル)-3-(4-メチルピペリジン-1-イル)ピロリジン-2,5-ジオンの作用機序は、分子標的との特定の相互作用に依存します。 これには、受容体、酵素、またはその他のタンパク質への結合が含まれ、生物学的経路の調節につながります。
6. 類似の化合物との比較
類似の化合物
1-(3,5-ジクロロフェニル)-3-(4-メチルピペリジン-1-イル)ピロリジン-2,5-ジオン: 他のピロリジン-2,5-ジオン誘導体と比較することができます。
3,5-ジクロロフェニル誘導体: 類似のフェニル置換基を持つ化合物。
ピペリジン誘導体: 類似のピペリジン置換基を持つ化合物。
独自性
1-(3,5-ジクロロフェニル)-3-(4-メチルピペリジン-1-イル)ピロリジン-2,5-ジオンの独自性は、特定の官能基の組み合わせにあります。 この組み合わせは、独自の化学的および生物学的特性を与える可能性があります。
類似化合物との比較
Similar Compounds
1-(3,5-Dichlorophenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione: can be compared with other pyrrolidine-2,5-dione derivatives.
3,5-Dichlorophenyl derivatives: Compounds with similar phenyl substitutions.
Piperidine derivatives: Compounds with similar piperidine substitutions.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
特性
分子式 |
C16H18Cl2N2O2 |
|---|---|
分子量 |
341.2 g/mol |
IUPAC名 |
1-(3,5-dichlorophenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H18Cl2N2O2/c1-10-2-4-19(5-3-10)14-9-15(21)20(16(14)22)13-7-11(17)6-12(18)8-13/h6-8,10,14H,2-5,9H2,1H3 |
InChIキー |
HDJWVMWGPJVYLB-UHFFFAOYSA-N |
正規SMILES |
CC1CCN(CC1)C2CC(=O)N(C2=O)C3=CC(=CC(=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-({[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]sulfonyl}amino)benzoate](/img/structure/B11536207.png)
![4-[(E)-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11536217.png)
![2-methoxy-4-[(E)-{[4-(phenylamino)phenyl]imino}methyl]phenyl acetate](/img/structure/B11536222.png)

![2-{2-[(2Z)-2-(2-bromobenzylidene)hydrazinyl]-2-oxoethoxy}-N'-[(E)-(2-bromophenyl)methylidene]benzohydrazide](/img/structure/B11536246.png)

![butyl 4-{[(E)-(3-chloro-6-hydroxy-2,4-dimethyl-5-nitrophenyl)methylidene]amino}benzoate](/img/structure/B11536266.png)


![2-Bromo-4-chloro-6-[(E)-[(2-hydroxyphenyl)imino]methyl]-3,5-dimethylphenol](/img/structure/B11536285.png)
![4-bromo-2-[(E)-{[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-nitrophenol](/img/structure/B11536289.png)
![4-({2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-5-nitrophenyl}sulfonyl)morpholine](/img/structure/B11536290.png)
![3-[(E)-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)imino]methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11536298.png)
![2-(4-Chlorophenoxy)-N'-[(E)-[5-(2,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B11536301.png)
